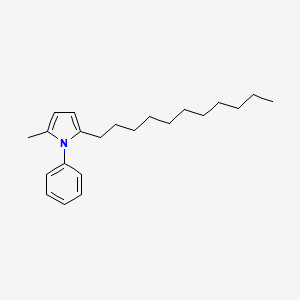
4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core substituted with pyridinyl and tolyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Starting Materials: Pyridine-4-carboxaldehyde, m-toluidine, and thiourea.
Reaction Conditions: The reaction may involve heating the mixture in a solvent like ethanol or acetic acid, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Molecular Targets: Potential targets include kinases, proteases, or other proteins involved in disease pathways.
Pathways Involved: Could affect signaling pathways, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
2-(Pyridin-4-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a tolyl group.
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
Substituent Effects: The position and nature of the substituents (pyridinyl and tolyl groups) can significantly influence the compound’s chemical reactivity and biological activity.
Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
属性
CAS 编号 |
61351-69-7 |
|---|---|
分子式 |
C20H15N3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-5-4-6-16(13-14)23-19(15-9-11-21-12-10-15)22-18-8-3-2-7-17(18)20(23)24/h2-13H,1H3 |
InChI 键 |
UHVIMWTWKHVJSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


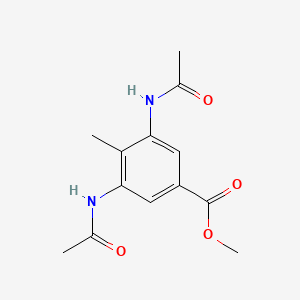

![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
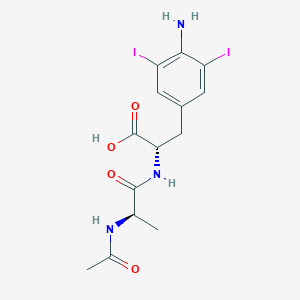
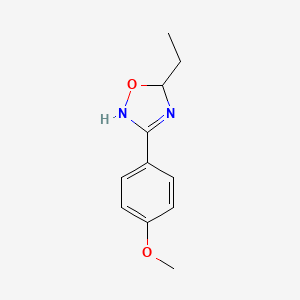
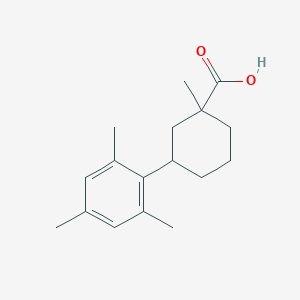
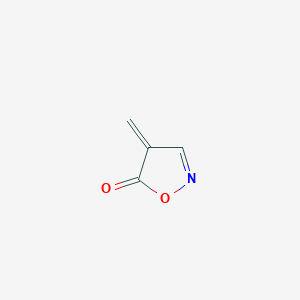
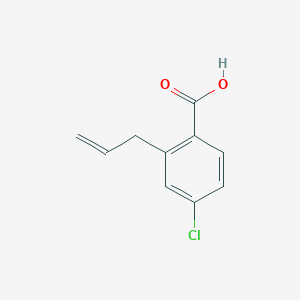
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
